6-Bromo-2-methylimidazo[1,2-a]pyridin-8-amine
Description
Chemical Classification and Nomenclature
6-Bromo-2-methylimidazo[1,2-a]pyridin-8-amine belongs to the imidazopyridine class of heterocyclic compounds, specifically characterized by the fusion of an imidazole ring with a pyridine ring. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 6-bromo-2-methylimidazo[1,2-a]pyridin-8-ylamine, reflecting its structural composition and substitution pattern. This nomenclature system precisely indicates the location of each functional group within the bicyclic framework, where the numbering begins from the nitrogen atom in the pyridine ring.
The molecular formula C₈H₈BrN₃ accurately represents the compound's atomic composition, with a molecular weight of 226.07 grams per mole. The compound is assigned the Chemical Abstracts Service registry number 910777-49-0, which serves as its unique chemical identifier in scientific databases and literature. Additional identifiers include the International Chemical Identifier key NSOVSVVWLOMLPQ-UHFFFAOYSA-N and the Molecular Design Limited number MFCD11976238, facilitating its recognition across various chemical information systems.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈BrN₃ |
| Molecular Weight | 226.07 g/mol |
| Chemical Abstracts Service Number | 910777-49-0 |
| International Chemical Identifier Key | NSOVSVVWLOMLPQ-UHFFFAOYSA-N |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 0 |
| Topological Polar Surface Area | 43.3 Ų |
The structural features of this compound include specific functional groups that significantly influence its chemical behavior and biological activity. The presence of the bromine atom at the 6-position introduces an electron-withdrawing effect that modulates the electronic distribution throughout the aromatic system. The methyl substituent at the 2-position provides steric hindrance and electronic donation, while the primary amino group at the 8-position serves as both a hydrogen bond donor and a site for potential chemical modifications.
Historical Context of Imidazopyridine Research
The development of imidazopyridine chemistry traces its origins to the broader field of heterocyclic compound research, which gained momentum throughout the twentieth century as scientists recognized the therapeutic potential of nitrogen-containing aromatic systems. Imidazopyridines emerged as particularly interesting targets due to their structural relationship to naturally occurring purines and their ability to interact with biological macromolecules. The systematic investigation of imidazo[1,2-a]pyridines began in earnest during the 1980s when researchers at pharmaceutical companies started exploring these compounds as alternatives to benzodiazepine drugs.
The breakthrough in imidazopyridine research came with the development of zolpidem in the early 1980s by scientists at the French pharmaceutical company Synthélabo Recherche. This compound, which contains the imidazo[1,2-a]pyridine core structure, demonstrated that this heterocyclic system could serve as an effective scaffold for central nervous system active drugs. The success of zolpidem, approved by regulatory authorities in 1992, validated the therapeutic potential of imidazopyridines and stimulated extensive research into related compounds.
Following the commercial success of zolpidem, the scientific community recognized imidazopyridines as privileged structures in medicinal chemistry, leading to the development of numerous derivatives with diverse biological activities. The era from the 1990s onward has been characterized by systematic structure-activity relationship studies, synthetic methodology development, and the exploration of imidazopyridines for treating various diseases including cancer, tuberculosis, and neurodegenerative disorders. This period has also witnessed significant advances in synthetic approaches for constructing imidazopyridine rings, including metal-free methodologies that have made these compounds more accessible to researchers.
The evolution of imidazopyridine research has been marked by several key milestones, including the recognition of their role as γ-aminobutyric acid type A receptor modulators, their development as kinase inhibitors, and their investigation as antimycobacterial agents. Each of these applications has contributed to our understanding of how structural modifications within the imidazopyridine framework can be used to fine-tune biological activity and selectivity.
Relevance in Heterocyclic Chemistry
Imidazo[1,2-a]pyridines occupy a unique position in heterocyclic chemistry due to their bicyclic structure that combines the electron-rich imidazole ring with the electron-deficient pyridine ring. This fusion creates a system with distinctive electronic properties that influence both chemical reactivity and biological activity. The imidazo[1,2-a]pyridine scaffold demonstrates remarkable versatility in synthetic chemistry, serving as a platform for diverse chemical transformations including electrophilic substitution, nucleophilic displacement, and cross-coupling reactions.
The structural rigidity of the imidazo[1,2-a]pyridine system, exemplified by compounds like this compound with its zero rotatable bonds, provides a well-defined three-dimensional framework that enhances molecular recognition and binding specificity. This rigidity is particularly valuable in drug design, where precise spatial arrangement of functional groups is crucial for target interaction. The planar nature of these compounds facilitates π-π stacking interactions and enables efficient intercalation with nucleic acids.
The heterocyclic chemistry of imidazo[1,2-a]pyridines is further distinguished by their ability to undergo regioselective functionalization at specific positions. The electronic properties of the bicyclic system direct electrophilic attack to particular sites, while the presence of multiple nitrogen atoms provides opportunities for coordination chemistry and hydrogen bonding interactions. The synthesis of imidazo[1,2-a]pyridines has benefited from the development of efficient multicomponent reactions, such as the Groebke-Blackburn-Bienaymè reaction, which enables the rapid construction of diverse libraries of compounds.
Recent advances in metal-free synthetic methodologies have made imidazo[1,2-a]pyridines more accessible to researchers, facilitating their exploration in various applications. These synthetic developments have been particularly important for generating compound libraries for biological screening and for enabling the synthesis of complex derivatives that were previously challenging to prepare. The continued development of new synthetic approaches reflects the ongoing importance of imidazo[1,2-a]pyridines in contemporary heterocyclic chemistry.
Significance in Academic Research
This compound has garnered significant attention in academic research due to its potential as a lead compound for developing therapeutic agents targeting various diseases. The compound has been specifically evaluated as a cyclin-dependent kinase-2 inhibitor, representing an important approach to cancer treatment through cell cycle regulation. This research has demonstrated the compound's ability to interact with key protein targets involved in cellular proliferation, highlighting its potential for oncological applications.
The academic significance of this compound extends beyond its individual therapeutic potential to its role as a model system for understanding structure-activity relationships within the imidazopyridine family. Researchers have utilized this compound and related compounds to investigate how different substitution patterns affect biological activity, pharmacokinetic properties, and selectivity profiles. These studies have contributed to the development of general principles for designing imidazopyridine-based drugs and have informed the rational design of new therapeutic candidates.
The compound's utility in academic research is further enhanced by its role in synthetic methodology development. The presence of the bromine atom at the 6-position makes it an excellent substrate for various cross-coupling reactions, enabling researchers to explore diverse chemical modifications and to develop new synthetic strategies. This synthetic versatility has made the compound valuable for studying reaction mechanisms and for developing new methodologies that can be applied to related heterocyclic systems.
Contemporary academic research involving this compound has expanded to include investigations of its interactions with various biological targets beyond kinases. Studies have examined its effects on cellular signaling pathways, including the mitogen-activated protein kinase pathway, and its influence on gene expression patterns related to oxidative stress response and apoptosis. These investigations have provided insights into the molecular mechanisms underlying the biological activity of imidazopyridine compounds and have identified new potential therapeutic applications.
Properties
IUPAC Name |
6-bromo-2-methylimidazo[1,2-a]pyridin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-5-3-12-4-6(9)2-7(10)8(12)11-5/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOVSVVWLOMLPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(C=C(C2=N1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40733103 | |
| Record name | 6-Bromo-2-methylimidazo[1,2-a]pyridin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40733103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910777-49-0 | |
| Record name | 6-Bromo-2-methylimidazo[1,2-a]pyridin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40733103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Cyclization of 2-Amino-5-bromopyridine with Chloroacetaldehyde
One of the most established methods for synthesizing 6-bromoimidazo[1,2-a]pyridines, including derivatives such as 6-bromo-2-methylimidazo[1,2-a]pyridin-8-amine, involves the cyclization reaction of 2-amino-5-bromopyridine with monochloroacetaldehyde under alkaline conditions.
- Starting materials: 2-amino-5-bromopyridine and 40% aqueous monochloroacetaldehyde.
- Reaction conditions: The reaction is conducted in a solvent such as ethanol, methanol, or water, in the presence of an alkali base (e.g., sodium bicarbonate, sodium hydroxide, triethylamine, or sodium carbonate).
- Temperature and time: The mixture is stirred at a temperature range of 25–55 °C for 2 to 24 hours, commonly around 5 hours at 55 °C for optimal yield.
- Workup: After completion, the reaction mixture is concentrated, extracted with ethyl acetate, washed with water, dried over anhydrous sodium sulfate, and evaporated to yield a crude product.
- Purification: The crude product is recrystallized from a mixed solvent system of ethyl acetate and normal hexane (1:1 volume ratio) to obtain high-purity crystals.
- Mild and gentle reaction conditions.
- Easy operation suitable for both laboratory and industrial scale.
- High purity and stable product quality.
- Good yield (e.g., 72% reported yield with melting point 76.5–78.0 °C).
| Parameter | Details |
|---|---|
| Starting material ratio | 2-amino-5-bromopyridine : monochloroacetaldehyde : alkali = 1 : 1.2 : 1.2 (molar ratio) |
| Solvent | Ethanol (typical), others include water or methanol |
| Alkali base | Sodium bicarbonate (typical), alternatives: NaOH, triethylamine, Na2CO3 |
| Reaction temperature | 25–55 °C |
| Reaction time | 2–24 hours (commonly 5 hours) |
| Workup solvents | Ethyl acetate, water |
| Drying agent | Anhydrous sodium sulfate |
| Recrystallization solvent | Ethyl acetate : n-hexane = 1:1 |
| Yield | ~72% |
| Product melting point | 76.5–78.0 °C |
This method is detailed in a Chinese patent (CN103788092A) and represents a reliable synthetic route for 6-bromoimidazo[1,2-a]pyridines, adaptable for the methyl-substituted amine derivative by appropriate selection of starting materials or post-synthetic modifications.
Synthesis Using α-Haloketones and 2-Aminopyridines
Another innovative and catalyst-free approach involves the direct reaction of α-bromo or α-chloroketones with 2-aminopyridines, which can be adapted for the preparation of this compound.
- Reaction type: Nucleophilic substitution of the halogen by the pyridine nitrogen followed by cyclization.
- Conditions: Conducted without any catalyst or solvent, typically at mild temperatures (~60 °C).
- Mechanism: The pyridine nitrogen attacks the α-haloketone, displacing the halide and forming the imidazo ring.
- Benefits: Simplifies the synthetic process, reduces reagent use, and enhances sustainability by eliminating solvents and catalysts.
This methodology was reported by Dong-Jian Zhu et al., showing efficient synthesis of imidazo[1,2-a]pyridines with potential application for brominated and methylated derivatives.
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate the synthesis of 6-bromo-substituted imidazo[1,2-a]pyridines, including derivatives similar to this compound.
Method Summary:
- Utilizes microwave energy to rapidly heat the reaction mixture.
- Significantly reduces reaction time compared to conventional heating.
- Improves product yield and purity due to uniform heating.
- Typically involves reaction of α-haloketones with 2-aminopyridines under microwave irradiation.
This approach was demonstrated by Biradar, Bhovi, and colleagues, who achieved rapid and efficient preparation of 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine, which can be extrapolated to the methylamine derivative by analogous synthetic design.
Tandem Reactions Using Morita-Baylis-Hillman Nitroalkene Acetates
A novel method involves the reaction of Morita-Baylis-Hillman (MBH) nitroalkene acetates with 2-aminopyridines at room temperature in methanol, yielding diverse imidazo[1,2-a]pyridine derivatives.
- Room temperature reaction in methanol solvent.
- Broad applicability for various 2-aminopyridines.
- Limitations exist for some aminoheterocycles but effective for many derivatives.
- Potential for functionalization at multiple positions on the imidazo ring.
This method, though less directly reported for the 6-bromo-2-methyl derivative, offers a versatile synthetic platform for related compounds.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization with chloroacetaldehyde | 2-amino-5-bromopyridine, monochloroacetaldehyde, alkali | 25–55 °C, 2–24 h, ethanol solvent | Mild, high purity, scalable | Requires alkali and solvent |
| α-Haloketone reaction | α-bromo/chloroketone, 2-aminopyridine | Catalyst-free, solvent-free, 60 °C | Simple, sustainable, efficient | Limited to suitable α-haloketones |
| Microwave-assisted synthesis | α-haloketone, 2-aminopyridine | Microwave irradiation, short time | Rapid, high yield, uniform heating | Requires microwave equipment |
| MBH nitroalkene acetate tandem | MBH nitroalkene acetates, 2-aminopyridine | Room temp, methanol solvent | Mild, diverse derivatives | Not effective for some heterocycles |
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-methylimidazo[1,2-a]pyridin-8-amine can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are commonly employed.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and coupled products, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
6-Bromo-2-methylimidazo[1,2-a]pyridin-8-amine has been investigated for its potential as an anticancer agent. It acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a vital role in cell cycle regulation. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells, making it a target for cancer therapy .
Table 1: Summary of Anticancer Studies
| Study Reference | Target | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| Dwyer et al., 2007 | CDK2 | Not specified | CDK inhibition leading to apoptosis |
| Recent studies | Various cancer cell lines | Varies | Induction of cell cycle arrest |
Antitubercular Activity
Recent developments have highlighted the efficacy of imidazo[1,2-a]pyridine derivatives against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). This compound has shown promising results in inhibiting Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 µM against various strains .
Table 2: Antitubercular Activity Profile
| Compound | MIC (µM) | Activity Type |
|---|---|---|
| This compound | 0.03 - 5.0 | MDR-TB, XDR-TB |
| Other imidazo derivatives | Varies | MDR-TB |
Gastrointestinal Applications
The imidazo[1,2-a]pyridine scaffold has been explored for its potential in treating gastrointestinal diseases due to its ability to inhibit gastric H⁺/K⁺ ATPase (proton pump inhibitors). This mechanism is similar to that of established medications used for acid-related disorders .
Table 3: Gastrointestinal Applications
| Compound | Application | Mechanism |
|---|---|---|
| This compound | Proton pump inhibition | Reduces gastric acid secretion |
Case Study 1: CDK Inhibition in Cancer Therapy
A study by Dwyer et al. demonstrated that derivatives of imidazo[1,2-a]pyridine could effectively inhibit CDK2 activity in vitro, leading to reduced proliferation rates in cancer cell lines.
Case Study 2: Anti-Tuberculosis Efficacy
Research conducted on various imidazo derivatives showed that compounds similar to this compound exhibited significant anti-tubercular activity with low cytotoxicity against human cell lines, indicating their potential as safe therapeutic agents .
Mechanism of Action
The mechanism by which 6-Bromo-2-methylimidazo[1,2-a]pyridin-8-amine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but they often include binding to active sites, inhibition of enzymatic activity, or modulation of signaling pathways.
Comparison with Similar Compounds
6-Bromo-2-ethyl-N-methylimidazo[1,2-a]pyridin-3-amine
2-{6-bromo-8-methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine hydrochloride
7-Methylimidazo[1,2-a]pyridine
Uniqueness: 6-Bromo-2-methylimidazo[1,2-a]pyridin-8-amine stands out due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to similar compounds, its unique structural features make it a valuable candidate for various applications in research and industry.
Biological Activity
6-Bromo-2-methylimidazo[1,2-a]pyridin-8-amine is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article reviews the biological activity of this compound, synthesizing data from various studies and highlighting key findings.
- Molecular Formula : C8H7BrN2
- Molecular Weight : 211.06 g/mol
- CAS Number : 910777-49-0
Biological Activity Overview
The biological activity of this compound has been explored in several studies, particularly concerning its effects on bacterial strains and cancer cells.
Antimicrobial Activity
Research indicates that compounds related to imidazo[1,2-a]pyridine structures exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Studies have shown that bromo-substituted analogues can achieve MIC values as low as 0.03 to 5.0 μM against Mycobacterium tuberculosis (Mtb) strains, indicating potent activity against multidrug-resistant TB .
| Compound | MIC (μM) | Activity |
|---|---|---|
| This compound | 0.03 - 5.0 | Anti-Mtb |
Anticancer Activity
The anticancer potential of this compound has also been investigated:
- Cell Line Studies : Compounds in the imidazo[1,2-a]pyridine class have demonstrated cytotoxic effects against various cancer cell lines. For example, related compounds showed IC50 values lower than those of standard chemotherapeutics like doxorubicin .
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:
- Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
- Interaction with DNA : Similar compounds have shown the ability to intercalate into DNA, disrupting replication processes.
Case Studies and Research Findings
Several studies have focused on the structure-activity relationship (SAR) to understand how modifications affect biological activity:
- Bromine Substitution Effects : Research indicates that the presence of bromine at specific positions enhances antimicrobial activity while larger substituents significantly reduce potency .
- Comparative Studies : In comparative analyses, compounds with different substituents were tested for their effectiveness against Mtb and other pathogens. The results consistently showed that smaller halogen groups like bromine maintained higher activity compared to larger or more complex groups .
Q & A
Q. What are the established synthetic routes for 6-Bromo-2-methylimidazo[1,2-a]pyridin-8-amine, and how can reaction conditions be optimized?
The synthesis typically involves cyclization of halogenated diaminopyridine precursors. A common method uses 5-bromo-2,3-diaminopyridine reacted with chloroacetaldehyde in ethanol under reflux, catalyzed by NaHCO₃, yielding the imidazopyridine core . Key optimizations include:
- Temperature control : Reflux conditions (70–80°C) ensure complete cyclization.
- Solvent selection : Ethanol balances reactivity and solubility, while dichloromethane aids in purification .
- Catalyst use : NaHCO₃ neutralizes HCl byproducts, preventing side reactions .
For improved yields, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce methyl groups at the 2-position, as seen in analogous compounds .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns. For example, the methyl group at position 2 appears as a singlet (~δ 2.5 ppm), while aromatic protons show distinct splitting due to bromine’s electron-withdrawing effects .
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve hydrogen-bonding networks and anisotropic displacement parameters. The monoclinic P2₁/c space group and unit cell dimensions (e.g., a = 15.1378 Å, β = 92.6106°) are typical for imidazopyridines .
- Mass spectrometry : HRMS validates molecular weight (e.g., [M+H]+ at m/z 227.05) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data during structure refinement?
Discrepancies often arise from disordered atoms or twinned crystals. Methodological strategies include:
- Restraints in SHELXL : Apply distance/angle restraints for amino groups (N–H = 0.88 ± 0.01 Å) to stabilize refinement .
- Validation tools : Use WinGX/ORTEP to visualize anisotropic displacement ellipsoids and identify outliers in the difference Fourier map (e.g., residual peaks near bromine atoms) .
- Hydrogen bonding analysis : Layer structures linked by N–H⋯N bonds (2.8–3.0 Å) should align with intermolecular interactions observed in similar compounds .
Q. How does the introduction of bromine and methyl groups affect the compound’s reactivity and biological activity?
- Electronic effects : Bromine at position 6 enhances electrophilicity, enabling nucleophilic substitution (e.g., with amines or thiols) for functionalization .
- Steric effects : The methyl group at position 2 increases steric hindrance, potentially reducing off-target binding in biological assays .
- Biological implications : Analogous brominated imidazopyridines exhibit kinase inhibition (e.g., CDK2, IC₅₀ ~50 nM) due to halogen-bond interactions with ATP-binding pockets .
Q. What strategies are effective in modifying the imidazopyridine core for target-specific interactions in drug discovery?
- Scaffold diversification : Introduce electron-deficient groups (e.g., fluorine at position 8) to improve metabolic stability .
- Structure-activity relationship (SAR) studies : Replace bromine with iodine for enhanced Van der Waals interactions, as seen in 6-iodo derivatives with improved anticancer activity .
- High-throughput screening : Use Groebke-Blackburn-Bienaymé multicomponent reactions to generate adenine-mimetic libraries for rapid SAR evaluation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
